

# Mandestrobin chemical structure and properties

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## Compound of Interest

Compound Name: *Mandestrobin*

Cat. No.: *B1253266*

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An In-depth Technical Guide to **Mandestrobin**: Chemical Structure and Properties

## Introduction

**Mandestrobin** is a broad-spectrum, systemic fungicide belonging to the strobilurin class of agrochemicals.<sup>[1]</sup> Discovered by Shionogi & Co., Ltd. and commercially developed by Sumitomo Chemical, it is a methoxyacetamide-based compound characterized by a mandelic acid structure.<sup>[2][3]</sup> **Mandestrobin** is utilized in agriculture to control a wide range of fungal diseases in various crops, including cereals, fruits, and vegetables.<sup>[2][4][5]</sup> It functions by inhibiting mitochondrial respiration in fungi, effectively halting their energy supply and preventing growth.<sup>[5][6][7]</sup> This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its analysis and evaluation.

## Chemical Identity and Structure

**Mandestrobin** is commercially marketed as a racemate, a 1:1 mixture of its (R)- and (S)-enantiomers.<sup>[1][8]</sup> The presence of a chiral carbon atom in the acetamide side chain gives rise to this stereoisomerism.<sup>[9]</sup>

Chemical Structure:

(A simplified representation of the core methoxy-N-methylacetamide group)

The IUPAC name for **Mandestrobin** is 2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxy-N-methylacetamide.<sup>[10][11]</sup>

Identifier	Value
IUPAC Name	2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxy-N-methylacetamide
CAS Number	173662-97-0 (Racemate) <a href="#">[10]</a>
Molecular Formula	C <sub>19</sub> H <sub>23</sub> NO <sub>3</sub> <a href="#">[8]</a>
Molecular Weight	313.39 g/mol <a href="#">[8]</a> <a href="#">[12]</a> <a href="#">[13]</a>
SMILES	CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(C(=O)NC)OC <a href="#">[8]</a> <a href="#">[10]</a>
InChI Key	PDPWCKVFIAQIQ-UHFFFAOYSA-N <a href="#">[8]</a> <a href="#">[10]</a> <a href="#">[14]</a>
Synonyms	S-2200, (RS)-2-methoxy-N-methyl-2-[ $\alpha$ -(2,5-xylyloxy)-o-tolyl]acetamid <a href="#">[10]</a> <a href="#">[14]</a> <a href="#">[15]</a>

## Physicochemical Properties

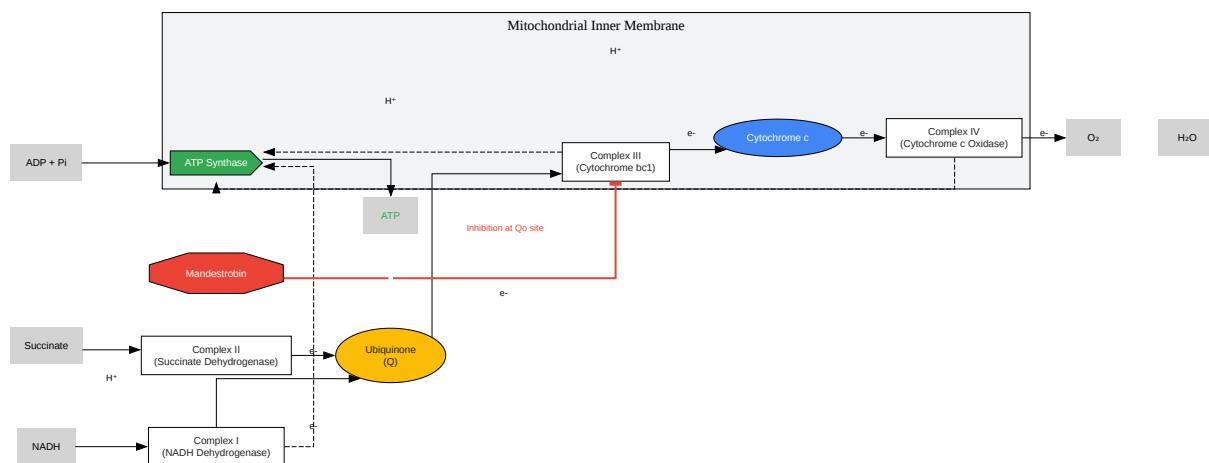
**Mandestrobin** is a white to pale yellow solid.[\[1\]](#) It is characterized as a non-volatile and persistent fungicide that is moderately mobile in soil.[\[16\]](#)

Property	Value	Conditions
Melting Point	102 °C[1]	
Boiling Point	296 °C[1]	
Vapor Pressure	$2.26 \times 10^{-8}$ Pa (or $6.88 \times 10^{-8}$ torr)[1][16]	20 °C[1]
Water Solubility	15.8 mg/L[1]	20 °C[1]
Solubility in Organic Solvents	Acetone: 310 g/L Dichloromethane: 480 g/L[1]	20 °C[1]
Hydrolysis Half-life	Stable[16]	pH 4 to 9[17]
Aqueous Photolysis Half-life	4.4 to 4.6 days[16]	
Soil Aerobic Half-life	46 to >365 days (up to 635 days)[16]	

## Mode of Action and Fungicidal Spectrum

**Mandestrobin** belongs to the Quinone outside Inhibitor (QoI) class of fungicides, designated under FRAC (Fungicide Resistance Action Committee) Group 11.[9][16] Its mechanism of action is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc<sub>1</sub> complex (Complex III).[4][5][6] This binding blocks the electron transport chain, which disrupts the production of ATP (adenosine triphosphate), the primary energy source for the fungal cell, ultimately leading to the cessation of growth and spore germination. [1][5]

This mechanism provides **Mandestrobin** with a broad spectrum of activity against many filamentous fungi that are significant plant pathogens.[2] It demonstrates high efficacy against species in the Sclerotiniaceae family (e.g., Sclerotinia sclerotiorum, Monilinia fructicola) and the Venturiaceae family (e.g., Venturia nashicola).[2][6] It is effective in controlling diseases such as Botrytis gray mold, dollar spot, white stem rot, and fruit rot.[1][16]

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Caption: **Mandestrobin** inhibits fungal respiration at the Qo site of Complex III.

## Experimental Protocols

### Synthesis of Mandestrobin

The synthesis of **Mandestrobin** is a multi-step process.<sup>[7]</sup> A generalized pathway begins with the alkylation of 2,5-dimethylphenol with 2-(chloromethyl)benzal chloride.<sup>[7]</sup> The resulting intermediate is hydrolyzed to an aldehyde, which is then converted to a cyanohydrin.<sup>[7]</sup> The

final **Mandestrobin** molecule is generated through hydrolysis of the nitrile group and a bis-alkylation with methyl sulfate.[7] A key intermediate in this process is the hydroxylated precursor, **Mandestrobin** 2-Demethyl (2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-hydroxy-N-methylacetamide).[18][19]

## In Vitro Fungicidal Efficacy Assay

This protocol outlines a general method for assessing the fungicidal activity of **Mandestrobin** against a target pathogen like *Sclerotinia sclerotiorum*.[2][4]

Objective: To determine the minimum inhibitory concentration (MIC) or the effective concentration to inhibit 50% of growth (EC<sub>50</sub>).[2][4]

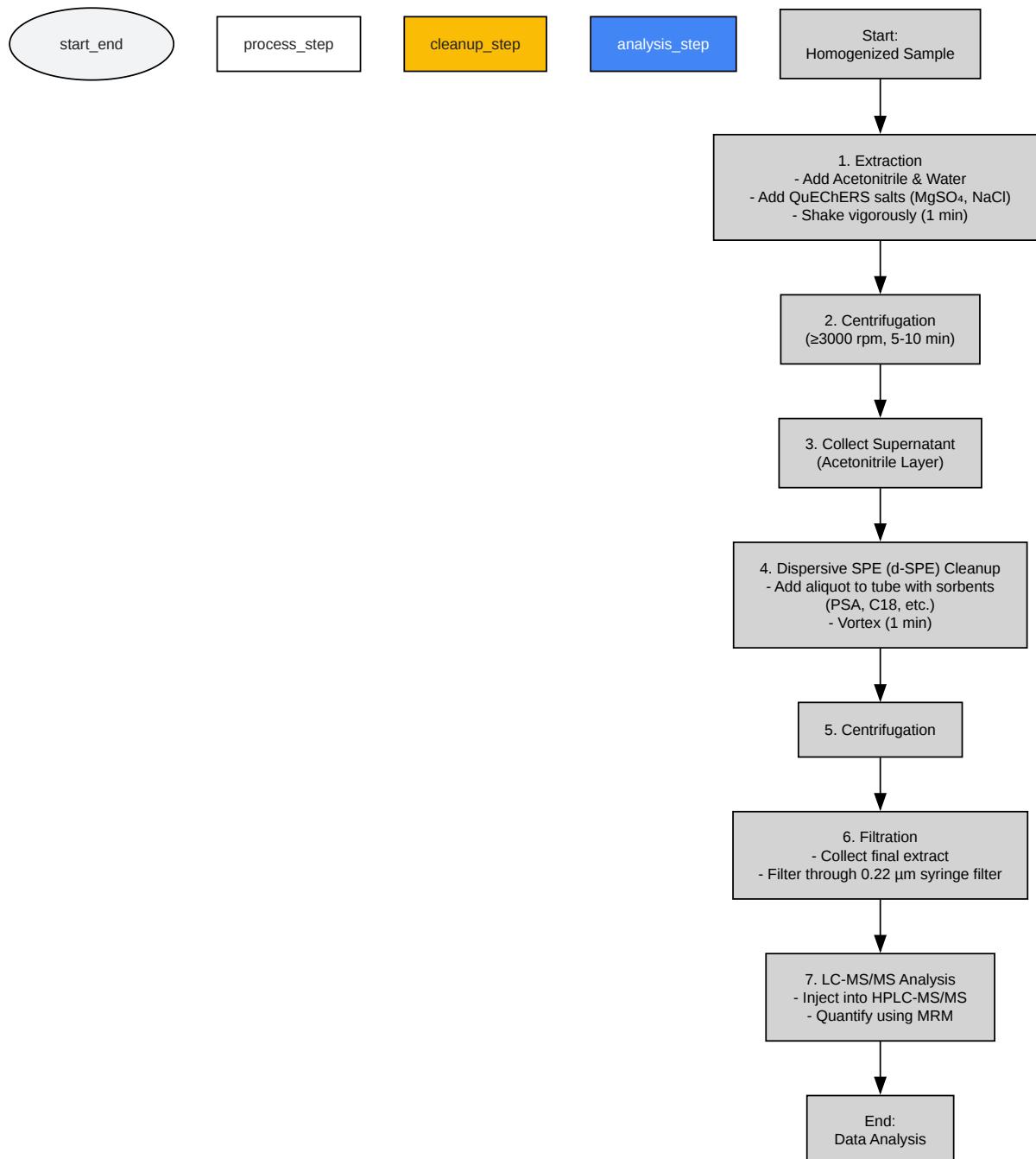
Methodology for Mycelial Growth Inhibition:

- Media Preparation: Prepare Potato Dextrose Agar (PDA) medium.[2][4] For QoI fungicides, it is common to add an inhibitor of the alternative oxidase pathway, such as salicylhydroxamic acid (SHAM), to the medium.[2]
- Stock Solution: Prepare a stock solution of **Mandestrobin** in a suitable solvent like dimethyl sulfoxide (DMSO).[4]
- Serial Dilutions: Create a series of dilutions from the stock solution to achieve the desired final test concentrations in the PDA.[2][4]
- Plate Preparation: Incorporate the different concentrations of **Mandestrobin** into molten PDA before pouring into petri dishes.[2][4] A control plate containing only the solvent (DMSO) must be included.[4]
- Inoculation: Place a mycelial plug, cut from the edge of an actively growing culture of the target fungus, onto the center of each agar plate.[2]
- Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 18-22°C) in darkness.[2][6]
- Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.[2][4]

- Analysis: Calculate the percentage of growth inhibition relative to the control.[4] Determine the EC<sub>50</sub> value by plotting the percentage inhibition against the logarithm of the **Mandestrobin** concentration.[4]

## Residue Analysis in Plant Matrix using QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a standard procedure for extracting pesticide residues from food and agricultural samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20][21]

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Caption: General workflow for **Mandestrobin** residue analysis using QuEChERS.

**Instrumentation:**

- Chromatography: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[20][21] A C18 reversed-phase column is commonly used.[20]
- Detection: Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source, typically operated in positive ion mode.[19][21]
- Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring at least two transitions (quantifier and qualifier) for each analyte.[21]

## Toxicological and Environmental Profile

**Mandestrobin** exhibits low acute oral and dermal toxicity in animal studies.[1] It is not considered a skin or eye irritant.[1] The European Food Safety Authority (EFSA) established an acceptable daily intake (ADI) of 0.19 mg/kg of body weight.[1] While risks to birds, insects, and other wildlife are considered low, **Mandestrobin** is classified as very toxic to aquatic life with long-lasting effects.[1][10] Due to its persistence and moderate mobility, it may slowly leach to groundwater or enter surface water bodies via runoff or spray drift.[16]

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